CYP2A13 vs. CYP2A6 Differential Binding Affinity of the (2S)-Free Base Enantiomer
The (2S)-free base form (CAS 1568188-91-9) demonstrates a 7.8-fold higher affinity for CYP2A13 (Kd = 580 nM) compared to CYP2A6 (Kd = 4,500 nM) as measured by type I spectral binding assay [1]. This is the only quantitative target-engagement data publicly available for this scaffold and provides a potential differentiating axis for applications focused on pulmonary or respiratory tract biology where CYP2A13 is preferentially expressed. No equivalent CYP2A13/CYP2A6 binding data are published for the (2R)-enantiomer (CAS 1567886-64-9) or for the racemic mixture, meaning the contribution of stereochemistry to this selectivity profile is uncharacterized.
| Evidence Dimension | Cytochrome P450 spectral binding affinity (Kd) |
|---|---|
| Target Compound Data | (2S)-free base: Kd CYP2A13 = 580 nM; Kd CYP2A6 = 4,500 nM |
| Comparator Or Baseline | No comparative data available for (2R)-enantiomer or hydrochloride salt forms in this assay |
| Quantified Difference | 7.8-fold selectivity for CYP2A13 over CYP2A6 within the (2S)-free base; absolute difference = 3,920 nM |
| Conditions | Type I spectral binding assay assessing increase in absorbance 379-387 nm and decrease in 414-420 nm; enzyme origin not specified in the database record |
Why This Matters
CYP2A13 is predominantly expressed in the human respiratory tract and is implicated in the metabolic activation of inhaled procarcinogens; a compound showing preferential CYP2A13 binding may serve as a probe for tissue-specific CYP profiling studies, provided the enantiomer-specific contribution is experimentally confirmed.
- [1] BindingDB. Affinity Data for BDBM50101991: Kd CYP2A13 = 580 nM; Kd CYP2A6 = 4,500 nM. ChEMBL_1486535 (CHEMBL3532204). Published 2007. View Source
